N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique compared to other 1,3,4-thiadiazole derivatives due to its specific substitution pattern. Similar compounds include:
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
524676-36-6 |
---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H11N3O2S/c1-16-7-9-13-14-11(17-9)12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15) |
InChI Key |
YODPRWXGLNLEFC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.